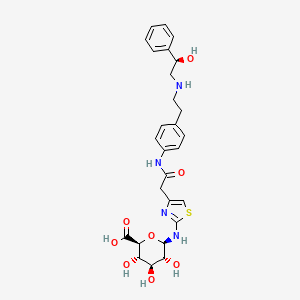

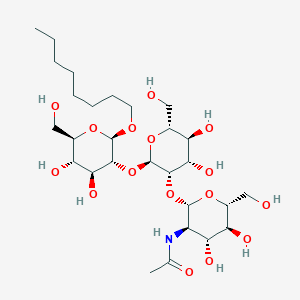

Mirabegron N-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mirabegron N-glucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder and neurogenic detrusor overactivity. This compound is formed through the glucuronidation process, where mirabegron undergoes conjugation with glucuronic acid, facilitated by uridine 5’-diphosphate-glucuronosyltransferase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mirabegron N-glucuronide involves the enzymatic reaction of mirabegron with uridine 5’-diphosphate-glucuronic acid. This reaction is typically carried out in the presence of human liver microsomes or recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes, such as UGT1A3 and UGT1A8 . The reaction conditions include a buffer solution (pH 7.5), magnesium chloride, and alamethicin, with the reaction mixture incubated at 37°C for a specified duration .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The process involves the purification of the product using chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Mirabegron N-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This process involves the addition of glucuronic acid to the nitrogen atom of mirabegron, forming the N-glucuronide metabolite .

Common Reagents and Conditions:

Reagents: Uridine 5’-diphosphate-glucuronic acid, human liver microsomes, recombinant human uridine 5’-diphosphate-glucuronosyltransferase enzymes.

Conditions: Buffer solution (pH 7.5), magnesium chloride, alamethicin, incubation at 37°C.

Major Products: The primary product of this reaction is this compound, with minor by-products including other glucuronide conjugates such as mirabegron O-glucuronide and carbamoyl-glucuronide .

Scientific Research Applications

Mirabegron N-glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of mirabegron in the human body.

Drug Development: Understanding the metabolic pathways and potential drug interactions of mirabegron.

Toxicology: Assessing the safety and potential side effects of mirabegron and its metabolites.

Clinical Research: Investigating the efficacy and safety of mirabegron in treating overactive bladder and neurogenic detrusor overactivity.

Mechanism of Action

Mirabegron N-glucuronide exerts its effects through the activation of beta-3 adrenergic receptors. This activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, increasing bladder capacity and alleviating symptoms of urgency and frequency . The molecular targets involved include beta-3 adrenergic receptors, which are primarily located in the bladder .

Comparison with Similar Compounds

Mirabegron O-glucuronide: Another glucuronide metabolite of mirabegron formed through the conjugation of glucuronic acid to the oxygen atom of mirabegron.

Carbamoyl-glucuronide: A metabolite formed through the conjugation of glucuronic acid to the carbamoyl group of mirabegron.

Uniqueness of Mirabegron N-glucuronide: this compound is unique due to its specific formation through the conjugation of glucuronic acid to the nitrogen atom of mirabegron. This specific glucuronidation pathway is facilitated by distinct uridine 5’-diphosphate-glucuronosyltransferase enzymes, making it a valuable metabolite for studying the pharmacokinetics and metabolism of mirabegron .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQVFLMYXJIJCA-ZEJZDXSBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-68-3 |

Source

|

| Record name | Mirabegron N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y8XEI3LHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)